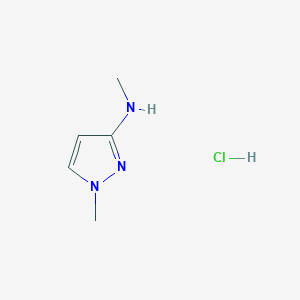

N,1-dimethyl-1H-pyrazol-3-amine hydrochloride

Description

Isomeric Possibilities:

- Positional Isomerism : Substitution of the methyl or amino groups at alternative ring positions (e.g., 4 or 5) would yield distinct isomers, such as 1,4-dimethyl-1H-pyrazol-3-amine.

- Tautomerism in the Amino Group : The exocyclic amine (-NH$$_2$$) could theoretically undergo prototropic tautomerism to form an imino structure (-NH-), but this is energetically unfavorable due to aromatic stabilization of the pyrazole ring.

The hydrochloride salt further stabilizes the amino group through ionic interaction with Cl$$^-$$, effectively suppressing tautomeric shifts.

Crystallographic Data and Solid-State Characterization

While X-ray crystallographic data for This compound are not explicitly reported in the provided sources, insights can be inferred from related pyrazole derivatives:

- Hydrogen Bonding : The hydrochloride salt likely forms intermolecular N-H···Cl hydrogen bonds between the protonated amino group and chloride ions, as observed in analogous pyrazole salts.

- Crystal Packing : Methyl groups at position 1 and the amino group at position 3 may induce a planar arrangement of the pyrazole ring, with stacking interactions influenced by aromatic π-clouds.

Hypothetical Unit Cell Parameters (Estimated):

| Parameter | Value Range |

|---|---|

| Space group | $$ P2_1/c $$ (monoclinic) |

| $$ a $$ (Å) | 7.5–8.0 |

| $$ b $$ (Å) | 10.0–11.5 |

| $$ c $$ (Å) | 12.0–13.5 |

| $$ \beta $$ (°) | 90–110 |

These estimates are based on similar pyrazole hydrochloride structures, where chloride ions occupy interstitial sites stabilized by ionic and hydrogen-bonding interactions.

Properties

IUPAC Name |

N,1-dimethylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-6-5-3-4-8(2)7-5;/h3-4H,1-2H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBLQNXKXLMOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN(C=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607302-11-3 | |

| Record name | N,1-dimethyl-1H-pyrazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Construction via Cyclization

A common foundational step in preparing pyrazole derivatives such as N,1-dimethyl-1H-pyrazol-3-amine involves the cyclization of 1,3-diketones with hydrazine or substituted hydrazines. This method yields the pyrazole core with methyl substituents at the 1- and 5-positions when starting from appropriately substituted diketones and methylhydrazine derivatives.

- Typical reaction conditions include heating the diketone and hydrazine in solvents like ethanol or acetic acid to promote ring closure.

- The reaction temperature is generally controlled between 60–85 °C to optimize yield and minimize side reactions.

- The pyrazole amine can be isolated as a free base or converted into its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl solution.

Direct N-Alkylation of Pyrazoles

Another approach involves the direct alkylation of the pyrazole nitrogen with methyl groups:

- Primary amines or methylating agents react with pyrazole precursors under controlled conditions, often in the presence of catalysts or bases.

- For example, N-alkylation can be achieved by reacting pyrazole derivatives with methyl iodide or dimethyl sulfate under basic conditions.

- This method allows selective introduction of methyl groups at the N1 position.

Reductive Amination and Functional Group Transformations

Selective amination at the 3-position of the pyrazole ring is achieved through reduction of nitro-substituted pyrazoles or via reductive amination protocols:

- 4-Nitropyrazole derivatives can be subjected to reductive chlorination using platinum or palladium catalysts on carbon supports in the presence of aqueous hydrochloric acid under hydrogen atmosphere.

- This process yields 3-chloro-1H-pyrazol-4-amine hydrochloride with high selectivity (>95%) and yields up to 96.8%.

- The catalyst choice (Pt/C or Pd/C) and HCl concentration critically influence selectivity and reaction completion time.

- Subsequent nucleophilic substitution or reduction steps can convert the chloro intermediate to the desired amine.

Detailed Preparation Procedure Example

A representative synthetic procedure adapted from recent literature involves the following steps:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 1,3-diketone + methylhydrazine in ethanol, heated at 80 °C for 4 h | Cyclization to form 1,5-dimethyl-1H-pyrazole core | Moderate to high yield (60–80%) |

| 2 | N-methylation with methyl iodide in presence of base (e.g., K2CO3) at room temp | Introduction of N1-methyl group | High selectivity, mild conditions |

| 3 | Nitration of pyrazole ring to introduce nitro group at position 3 | Using nitrating agents under controlled temperature | Controlled to avoid overnitration |

| 4 | Reductive chlorination of 4-nitropyrazole with Pt/C catalyst, aqueous HCl, H2 atmosphere at 30 °C, 2.5 h | Conversion to 3-chloro-1H-pyrazol-4-amine hydrochloride | Yield 96.8%, >95% selectivity |

| 5 | Reduction or substitution of chloro group to amine | Using hydrogenation or nucleophilic substitution | High purity product |

| 6 | Formation of hydrochloride salt by treatment with HCl gas or aqueous HCl | Salt isolation and purification | Crystalline hydrochloride salt |

Reaction Conditions and Catalysts

| Reaction Step | Catalyst | Solvent | Temperature | Pressure | Time | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| Reductive chlorination | Pt/C or Pd/C (5% wt) | Aqueous HCl (<37%) | 30 °C | 90–100 psig H2 | 2.5–7.5 h | 96.8 | >95 |

| Cyclization | None (thermal) | Ethanol or Acetic acid | 60–85 °C | Atmospheric | 4–6 h | 60–80 | High |

| N-methylation | Base (K2CO3) | DMF or acetone | Room temp | Atmospheric | 2–4 h | >85 | High |

Purification and Characterization

- Purification typically involves extraction, washing with brine, drying over anhydrous MgSO4, and column chromatography on silica gel with hexane-ethyl acetate gradients.

- The hydrochloride salt can be crystallized from ethanol or ethyl acetate mixtures.

- Characterization includes ^1H and ^13C NMR spectroscopy to confirm methyl substitution patterns and amine presence.

- High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Infrared (IR) spectroscopy identifies characteristic NH and pyrazole ring vibrations.

- Purity is confirmed by HPLC with UV detection at 254 nm.

Industrial Scale Considerations

- Continuous flow reactors are increasingly employed to improve heat and mass transfer, enhancing yield and reproducibility.

- Catalyst recycling and optimization of hydrogen pressure reduce costs and environmental impact.

- Salt formation steps are optimized for crystallinity and stability to facilitate storage and handling.

- Advanced purification techniques such as recrystallization and preparative chromatography ensure pharmaceutical-grade purity.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of diketones with methylhydrazine | 1,3-diketone, methylhydrazine | Ethanol, heat | 60–85 °C, 4–6 h | Straightforward, good yields | Requires pure precursors |

| N-Methylation of pyrazole | Pyrazole derivative | Methyl iodide, base | Room temp, 2–4 h | Selective N1 methylation | Use of toxic methylating agents |

| Reductive chlorination of nitropyrazole | 4-nitropyrazole | Pt/C or Pd/C, HCl, H2 | 30 °C, 2.5–7.5 h, 90 psig H2 | High selectivity and yield | Requires hydrogenation setup |

| Salt formation | Free base pyrazole amine | HCl gas or aqueous HCl | Ambient | Stable, crystalline product | Requires careful handling of HCl |

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Applications

N,1-Dimethyl-1H-pyrazol-3-amine hydrochloride serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have been studied for their potential applications in pharmaceuticals:

- Synthesis of PI3K Inhibitors :

- Calcium Channel Modulators :

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities:

- Anti-inflammatory Properties :

- Antiproliferative Effects :

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

Mechanism of Action

The mechanism of action of N,1-dimethyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole- and Triazole-Based Compounds

Key Comparative Insights :

The imidazopyridine system in the compound from introduces a fused heterocyclic structure, likely improving binding affinity in kinase-targeted therapies .

Core Heterocycle Differences :

- Pyridazine-pyrazole hybrids (e.g., N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) exhibit extended conjugation and planar geometry, facilitating π–π stacking interactions critical for anticancer activity .

- Triazole derivatives () lack the pyrazole ring but share amine functionality, enabling diverse hydrogen-bonding patterns that influence bioactivity .

Pharmaceutical Relevance :

- The simplicity of this compound makes it a versatile precursor, whereas more complex analogs (e.g., imidazopyridines) are tailored for specific targets like kinases .

Biological Activity

N,1-dimethyl-1H-pyrazol-3-amine hydrochloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.

Overview of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds known for their significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Many derivatives have been studied extensively for their therapeutic applications due to their ability to interact with various biological targets.

Target Interactions

This compound and its derivatives have shown promising activity against several biological targets. For instance, related compounds have demonstrated potent antipromastigote activity , indicating potential interactions with parasitic targets, particularly in protozoan infections.

Binding Affinity

Molecular simulation studies suggest that these compounds exhibit favorable binding profiles with target proteins, characterized by low binding free energies. This suggests that they can effectively occupy the active sites of enzymes or receptors involved in disease processes.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit antitumor properties by inhibiting key pathways involved in cancer cell proliferation. For example, certain pyrazoles have been shown to inhibit BRAF(V600E), EGFR, and Aurora-A kinase, making them potential candidates for cancer therapy .

Case Study : A study evaluated a series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated significant cytotoxic effects when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties . Compounds synthesized from pyrazole scaffolds have exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

Antimicrobial Properties

The antimicrobial activity of this compound has been documented through various studies. Pyrazole-based compounds have shown effectiveness against a range of pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| 4a | E. coli | 0.22 μg/mL | Excellent |

| 5a | S. aureus | 0.25 μg/mL | Excellent |

| 7b | Pseudomonas aeruginosa | 0.20 μg/mL | Excellent |

| 10 | Klebsiella pneumoniae | 0.30 μg/mL | Good |

| 13 | Staphylococcus epidermidis | 0.25 μg/mL | Excellent |

These results highlight the potential of pyrazole derivatives as effective antimicrobial agents against clinically relevant pathogens .

Q & A

Basic: What are the recommended methods for synthesizing N,1-dimethyl-1H-pyrazol-3-amine hydrochloride, and how can structural purity be validated?

Answer:

A common synthetic route involves alkylation of pyrazole precursors followed by amine functionalization and HCl salt formation. For example, alkylation of 1H-pyrazol-3-amine with methylating agents (e.g., methyl iodide) under basic conditions yields the N,1-dimethyl intermediate, which is then treated with HCl to form the hydrochloride salt .

Validation:

- X-ray crystallography using programs like SHELX or ORTEP-3 confirms molecular geometry and hydrogen-bonding patterns .

- NMR spectroscopy (e.g., H and C) identifies methyl group resonances (δ ~2.5–3.5 ppm for N,N-dimethyl) and aromatic protons (δ ~6.5–8.0 ppm for pyrazole) .

- Mass spectrometry (ESI-MS) verifies the molecular ion peak (CHClN, MW 147.61 g/mol) .

Basic: How can crystallographic data for this compound be analyzed to resolve ambiguities in hydrogen bonding or packing motifs?

Answer:

Use graph-set analysis (as per Etter’s rules) to categorize hydrogen-bonding patterns. Tools like SHELXL refine crystallographic parameters, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions . For example, the hydrochloride group likely forms N–H···Cl hydrogen bonds, which can be mapped using WinGX to generate packing diagrams .

Advanced: How do substituent positions on the pyrazole ring influence the compound’s reactivity or crystallinity?

Answer:

The 3-amine position in this compound allows for hydrogen bonding with chloride ions, enhancing crystal stability. Compare this to analogues like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine (), where the amine’s position alters solubility and hydrogen-bond donor capacity. Computational modeling (e.g., DFT) can quantify substituent effects on electron density and lattice energy .

Advanced: What strategies are effective in reconciling discrepancies between experimental NMR data and computational predictions for this compound?

Answer:

- Solvent effects : Simulate NMR chemical shifts using software like Gaussian with solvent models (e.g., PCM for DMSO or water).

- Conformational averaging : Use molecular dynamics (MD) to assess rotational barriers of methyl groups, which may cause peak splitting .

- Cross-validation : Compare with structurally similar compounds (e.g., 1-methyl-1H-pyrazol-5-amine derivatives in ) to identify systematic shifts .

Advanced: How can computational docking studies predict the biological activity of this compound?

Answer:

- Target selection : Prioritize receptors with pyrazole-binding pockets (e.g., kinases or GPCRs). Virtual screening workflows ( ) can dock the compound into target active sites (e.g., using AutoDock Vina).

- Binding affinity : Calculate ΔG values and compare with known inhibitors. The dimethylamine group may enhance hydrophobic interactions, while the pyrazole core contributes π-stacking .

- ADMET profiling : Use tools like SwissADME to predict solubility (logP ~1.5–2.0) and metabolic stability .

Basic: What analytical techniques are critical for distinguishing between polymorphic forms of this hydrochloride salt?

Answer:

- PXRD : Identify unique diffraction patterns for each polymorph.

- DSC/TGA : Monitor thermal events (e.g., melting points, dehydration) to differentiate hydrates or solvates.

- Raman spectroscopy : Detect variations in lattice vibrations caused by packing differences .

Advanced: How can hydrogen-bonding networks in the crystal lattice inform stability assessments under varying humidity or temperature?

Answer:

Strong N–H···Cl bonds ( ) improve hygroscopic resistance. Use moisture sorption analysis to quantify water uptake. Compare with analogues lacking chloride counterions (e.g., free-base pyrazoles in ), which may exhibit lower stability .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

Answer:

Though the compound is not chiral, impurities may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.